N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a phosphonooxy group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) typically involves multiple steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of an appropriate starting material with a hydroxylating agent to introduce the hydroxy group.
Phosphorylation: The hydroxyethyl intermediate is then phosphorylated using a phosphonooxy reagent under controlled conditions to form the phosphonooxy moiety.
Amidation: The final step involves the reaction of the phosphorylated intermediate with an octadec-9-enamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide linkage can be reduced to form an amine.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted phosphonooxy derivatives.
Scientific Research Applications
N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways and as a probe for phosphatase activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of specialized coatings and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as phosphatases, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Oleamide: A structurally similar compound with an amide linkage and a long aliphatic chain.
Phosphatidylethanolamine: Contains a phosphonooxy group and is involved in cellular membrane structure.
Uniqueness
N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H48N3O6P |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
diazanium;[3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propyl] phosphate |
InChI |
InChI=1S/C21H42NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-20(18-23)19-28-29(25,26)27;;/h9-10,20,23H,2-8,11-19H2,1H3,(H,22,24)(H2,25,26,27);2*1H3/b10-9+;; |
InChI Key |
HRVLKQJTMNEYEC-TTWKNDKESA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CO)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.